2-(BENZYLSULFANYL)-N-(4-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
2-(BENZYLSULFANYL)-N-(4-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
3-benzylsulfanyl-N-(4-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4OS/c1-21-12-14-24(15-13-21)29-27(33)32-18-16-28(17-19-32)30-25(23-10-6-3-7-11-23)26(31-28)34-20-22-8-4-2-5-9-22/h2-15H,16-20H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZDENHAHHISHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-(4-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the [3 + 2] annulation reaction between para-quinone methides and vinylcyclopropanes, which can be catalyzed by a palladium and phosphine–thiourea cooperative catalysis system . This method provides high yields and diastereoselectivities, demonstrating good functional group tolerance and scalability.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-(4-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of compounds with similar structures exhibit significant anticancer effects by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that certain benzene sulfonamide derivatives can inhibit carbonic anhydrase IX, a target in cancer therapy, with IC50 values ranging from 10.93 to 25.06 nM .
- Anti-inflammatory Properties : The compound may also be investigated for its ability to modulate inflammatory pathways, potentially serving as a treatment for inflammatory diseases.
Chemical Synthesis
As a versatile building block in organic synthesis, the compound can be utilized to create more complex molecules through various chemical reactions:
- Cyclization Reactions : The formation of spiro compounds through cyclization is a key method in synthesizing this compound, which can lead to the development of new pharmaceuticals and materials .
- Functionalization : The ability to introduce different functional groups through oxidation and reduction reactions allows for the customization of the compound's properties for specific applications .
Materials Science
The unique structural characteristics of this compound enable its use in developing advanced materials:
- Polymeric Applications : The incorporation of such compounds into polymer matrices can enhance material properties like thermal stability and mechanical strength.
- Nanotechnology : Research into nanostructured materials may benefit from the properties of this compound, particularly in drug delivery systems where controlled release and targeted therapy are essential.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-(BENZYLSULFANYL)-N-(4-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(BENZYLSULFANYL)-N-(4-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical properties and potential applications. Its synthesis and reactivity also set it apart from other similar compounds.
Biological Activity
The compound 2-(Benzyldisulfanyl)-N-(4-methylphenyl)-3-phenyl-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide represents a class of organic molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazaspir[4.5]deca framework, which is known for its unique spatial arrangement and potential for diverse interactions with biological targets. The presence of the benzyldisulfanyl group enhances its reactivity and may contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in conditions like diabetes and obesity.
- Antioxidant Activity : The structural components may confer antioxidant properties, reducing oxidative stress in cells.
- Cell Signaling Modulation : The compound could influence cell signaling pathways related to inflammation and apoptosis.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| DPP-4 Inhibition | >80% inhibition at 3 mg/kg | |
| Antioxidant Activity | Significant reduction in oxidative stress markers | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
-
Dipeptidyl Peptidase IV (DPP-4) Inhibition :
- A study demonstrated that a derivative of this compound exhibited over 80% inhibition of DPP-4 activity at an oral dose of 3 mg/kg within 24 hours. This effect is comparable to existing antidiabetic drugs like omarigliptin, suggesting its potential as a therapeutic agent for type 2 diabetes management .
- Antioxidant Effects :
- Cytotoxicity Against Cancer Cells :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapid absorption noted in animal models.
- Distribution : High tissue distribution observed, particularly in liver and kidneys.
- Metabolism : Primarily metabolized via hepatic pathways.
- Excretion : Excreted mainly through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
